1-Benzyl-3-bromopiperidin-4-one hydrobromide
Description
1-Benzyl-3-bromopiperidin-4-one hydrobromide is a chemical compound with the molecular formula C12H15Br2NO and a molecular weight of 349.06 g/mol . It has been the subject of research in many fields, including chemistry, pharmacology, and neurobiology.
Molecular Structure Analysis
The molecular structure of 1-Benzyl-3-bromopiperidin-4-one hydrobromide consists of 12 carbon atoms, 15 hydrogen atoms, 2 bromine atoms, and 1 nitrogen atom .Physical And Chemical Properties Analysis
1-Benzyl-3-bromopiperidin-4-one hydrobromide has a molecular weight of 349.06 g/mol . More detailed physical and chemical properties were not available in the web search results.Scientific Research Applications
Synthesis and Chemical Modification
1-Benzyl-3-bromopiperidin-4-one hydrobromide is employed in the synthesis of complex organic molecules. For instance, its role in asymmetric hydrobromination reactions facilitated by copper catalysis showcases its utility in producing enantiomerically enriched products. Such methodologies are crucial for the development of compounds with specific optical activities, which are essential in pharmaceuticals and materials science (R. Van Hoveln et al., 2014). Additionally, the synthesis of benzyl bromide from dibenzyl ether highlights its potential in producing key intermediates for further chemical transformations, with optimized conditions leading to high yields of the desired brominated compounds (Zhang Guo-hua, 2005).
Enzyme Inhibition Studies
The compound and its derivatives find application in biochemical research, particularly in enzyme inhibition studies. For example, novel bromophenol derivatives, synthesized starting from vanillin and known four benzyl bromides, exhibited significant inhibitory activity against enzymes like acetylcholinesterase and carbonic anhydrase I and II. Such studies are pivotal in drug discovery, offering insights into the development of inhibitors for therapeutic applications (Cetin Bayrak et al., 2019).
Molecular Structure and Configuration Analysis
The analysis of molecular structures and configurations derived from 1-Benzyl-3-bromopiperidin-4-one hydrobromide provides foundational knowledge for understanding the physicochemical properties of new compounds. For instance, the determination of the absolute configuration of 1-Benzyl-(+)-2- methylazetidine Hydrobromide through thermal rearrangement highlights the importance of structural analysis in confirming the stereochemistry of synthesized molecules (Kimiko Kobayashi et al., 2003).
properties
IUPAC Name |
1-benzyl-3-bromopiperidin-4-one;hydrobromide | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H14BrNO.BrH/c13-11-9-14(7-6-12(11)15)8-10-4-2-1-3-5-10;/h1-5,11H,6-9H2;1H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WAXUDOAUXCKKAK-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CC(C1=O)Br)CC2=CC=CC=C2.Br | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H15Br2NO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID101004002 | |
Record name | 1-Benzyl-3-bromopiperidin-4-one--hydrogen bromide (1/1) | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID101004002 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
349.06 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
1-Benzyl-3-bromopiperidin-4-one hydrobromide | |
CAS RN |
83877-88-7 | |
Record name | 4-Piperidinone, 3-bromo-1-(phenylmethyl)-, hydrobromide (1:1) | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=83877-88-7 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 1-Benzyl-3-bromo-4-piperidone hydrobromide | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0083877887 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 1-Benzyl-3-bromopiperidin-4-one--hydrogen bromide (1/1) | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID101004002 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 1-benzyl-3-bromo-4-piperidone hydrobromide | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.073.757 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
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